molecular formula C18H26N2O4 B3860119 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)

1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)

Cat. No.: B3860119
M. Wt: 334.4 g/mol
InChI Key: OAVDJQKQWIWWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol), also known as DMQD-PhOH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has also been found to interact with certain receptors, such as the nicotinic acetylcholine receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high yields with high purity. 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has some limitations. It is not water-soluble, which may limit its use in certain experimental settings. In addition, 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has not been extensively studied in vivo, which may limit its potential applications in animal models.

Future Directions

There are several future directions for research on 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol). One potential area of research is the development of 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) derivatives with improved water solubility and bioavailability. Another area of research is the investigation of the neuroprotective effects of 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) and to identify its molecular targets.

Scientific Research Applications

1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol) has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.

Properties

IUPAC Name

1-[(5,8-dimethoxy-4-methylquinolin-2-yl)-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-11-8-16(20(9-12(2)21)10-13(3)22)19-18-15(24-5)7-6-14(23-4)17(11)18/h6-8,12-13,21-22H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVDJQKQWIWWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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